2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes a cyano group, an ethylphenyl group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol typically involves a multi-step process. One common method starts with the reaction of 3-ethylphenylamine with a cyanoethylating agent to introduce the cyano group. This intermediate is then reacted with ethylene oxide under controlled conditions to form the ethoxyethanol moiety. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxyethanol moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[Cyano(3-methylphenyl)amino]ethoxy}ethan-1-ol
- 2-{2-[Cyano(4-ethylphenyl)amino]ethoxy}ethan-1-ol
- 2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}propan-1-ol
Uniqueness
2-{2-[Cyano(3-ethylphenyl)amino]ethoxy}ethan-1-ol is unique due to the specific positioning of the ethyl group on the phenyl ring and the presence of both cyano and ethoxyethanol moieties. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3-ethylphenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-4-3-5-13(10-12)15(11-14)6-8-17-9-7-16/h3-5,10,16H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFBVPCYIHKEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCOCCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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